molecular formula C30H36N4O6 B10821795 Cbz-Val-Pro-Val-(2-benzoxazole)

Cbz-Val-Pro-Val-(2-benzoxazole)

Cat. No.: B10821795
M. Wt: 548.6 g/mol
InChI Key: MRIBOSDZTNAJSS-HVCNVCAESA-N
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Description

Cbz-Val-Pro-Val-(2-benzoxazole) is a complex organic compound that contains a benzoxazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring

Chemical Reactions Analysis

Types of Reactions

Cbz-Val-Pro-Val-(2-benzoxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzoxazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

Cbz-Val-Pro-Val-(2-benzoxazole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-Val-Pro-Val-(2-benzoxazole) involves its interaction with specific molecular targets and pathways. The benzoxazole moiety allows the compound to efficiently interact with biological targets through π-π stacking or π-cation interactions with host molecules. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions . These interactions enable the compound to modulate various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Cbz-Val-Pro-Val-(2-benzoxazole) can be compared with other benzoxazole derivatives, such as:

These compounds share the benzoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C30H36N4O6

Molecular Weight

548.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C30H36N4O6/c1-18(2)24(26(35)28-31-21-13-8-9-15-23(21)40-28)32-27(36)22-14-10-16-34(22)29(37)25(19(3)4)33-30(38)39-17-20-11-6-5-7-12-20/h5-9,11-13,15,18-19,22,24-25H,10,14,16-17H2,1-4H3,(H,32,36)(H,33,38)/t22-,24-,25-/m0/s1

InChI Key

MRIBOSDZTNAJSS-HVCNVCAESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C1=NC2=CC=CC=C2O1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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